Pinafide

Description

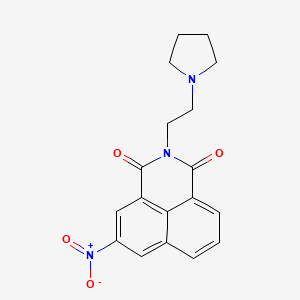

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-2-(2-pyrrolidin-1-ylethyl)benzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4/c22-17-14-5-3-4-12-10-13(21(24)25)11-15(16(12)14)18(23)20(17)9-8-19-6-1-2-7-19/h3-5,10-11H,1-2,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBOQUHPYCRYKGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCN2C(=O)C3=CC=CC4=CC(=CC(=C43)C2=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20866443 | |

| Record name | 5-Nitro-2-[2-(pyrrolidin-1-yl)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20866443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54824-20-3 | |

| Record name | Pinafide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54824-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pinafide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054824203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pinafide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PINAFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1OZ94FI615 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization of Naphthalimide Scaffolds in Biological Systems

The 1,8-naphthalimide (B145957) structure is an aromatic heterocyclic system characterized by a planar tricyclic ring. nih.gov This planarity is a critical feature, enabling these molecules to insert themselves between the base pairs of DNA, a process known as intercalation. nih.gov This interaction with DNA is a cornerstone of their biological activity and has made them a focal point in the development of anticancer agents. scilit.comedgccjournal.org The ability to modify the naphthalimide structure at various positions allows for the fine-tuning of its biological and photophysical properties. rsc.org

Naphthalimide derivatives have demonstrated a wide array of pharmacological activities, including antitumor, anti-inflammatory, and antiviral effects. Their mechanism of action in cancer is often attributed to their ability to interfere with crucial cellular processes. Beyond simple DNA intercalation, many naphthalimide compounds act as inhibitors of topoisomerase II, an essential enzyme that manages DNA topology during replication and transcription. nih.govwikipedia.org By stabilizing the complex between topoisomerase II and DNA, these agents prevent the re-ligation of DNA strands, leading to double-strand breaks and inducing programmed cell death (apoptosis) in rapidly dividing cancer cells. wikipedia.orgmdpi.com

Furthermore, the inherent fluorescence of the naphthalimide core makes these compounds valuable tools in biomedical imaging. rsc.orgresearchgate.net This dual functionality as both a therapeutic agent and a diagnostic probe has fueled extensive research into developing naphthalimide-based theranostics. rsc.org

Historical Trajectory and Evolution of Research on Pinafide Within the Naphthalimide Class

The exploration of naphthalimides as anticancer agents began with the synthesis and investigation of compounds like Mitonafide (B1676607) and Amonafide (B1665376). edgccjournal.org These first-generation naphthalimides were among the first in their class to advance to clinical trials, showing notable activity against various human tumors. scilit.com Amonafide, for instance, was recognized for its efficacy against advanced breast cancer. scilit.com These early compounds established the potential of the naphthalimide scaffold as a DNA intercalator and topoisomerase II inhibitor. nih.gov

Pinafide emerged from this research lineage as an analog of Mitonafide. The development of this compound and other related compounds was driven by the need to improve upon the therapeutic profile of the initial agents. A primary goal was to enhance antitumor potency while mitigating dose-limiting toxicities that were observed with compounds like Amonafide. researchgate.net The research evolved from simple mono-naphthalimides to more complex structures, including bis-naphthalimides (dimeric structures) like Elinafide, in an effort to increase DNA binding affinity and efficacy. edgccjournal.org This progression marked a period of intensive structure-activity relationship (SAR) studies, where different functional groups were appended to the naphthalimide core to optimize pharmacological properties. edgccjournal.org

The historical development of these compounds is summarized in the table below, highlighting the progression within the naphthalimide class.

| Compound | Class | Key Developmental Milestone |

| Mitonafide | Mono-naphthalimide | One of the first naphthalimide anticancer agents to enter clinical trials. |

| Amonafide | Mono-naphthalimide | Reached clinical trials; showed significant activity against breast cancer. scilit.com |

| This compound | Mono-naphthalimide | Developed as an analog of Mitonafide to improve therapeutic properties. |

| Elinafide | Bis-naphthalimide | A second-generation, dimeric agent designed for enhanced DNA binding and potency. researchgate.net |

Dependent Dna Ligase A

DNA Binding and Intercalation

Pinafide exhibits a strong affinity for binding to DNA. rjraap.com The primary mode of this interaction is intercalation, where the planar naphthalimide ring system inserts itself between the base pairs of the DNA double helix. nih.govresearchgate.net This insertion causes structural changes in the DNA, such as lengthening and unwinding of the helix. nih.gov The stability of this interaction is a key factor in the compound's biological activity.

Thermal denaturation experiments are often used to study the intercalative binding of compounds to DNA. The melting temperature (Tm) of DNA, which is the temperature at which the double helix dissociates into single strands, increases in the presence of an intercalating agent. For this compound, a significant increase in the Tm of calf thymus DNA (ct-DNA) has been observed, confirming its intercalative binding mode. nih.gov Specifically, this compound has been shown to increase the Tm by 6.50 °C. nih.gov

Topoisomerase II Inhibition

In addition to direct DNA binding, this compound also acts as a topoisomerase II inhibitor. nih.gov Topoisomerase II is a crucial enzyme that manages DNA topology during cellular processes like replication, transcription, and chromosome segregation. wikipedia.orgmdpi.com It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break. embopress.org

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations of Pinafide

Correlating Pinafide's Structural Features with DNA Intercalation Efficacy

The planar aromatic system of the 1,8-naphthalimide (B145957) core is a key structural feature that facilitates intercalation into the DNA double helix. man.poznan.pltandfonline.com This process involves the insertion of the planar chromophore between DNA base pairs, leading to unwinding of the DNA helix and stabilization of the DNA structure. man.poznan.pltandfonline.comnih.gov Studies utilizing techniques such as thermal denaturation (ΔTm), UV-Vis spectroscopy, and circular dichroism have been employed to evaluate the DNA binding ability of this compound and its derivatives. man.poznan.pltandfonline.comnih.govmdpi.comman.poznan.plmdpi.comresearchgate.netresearchgate.netnih.gov

The strength of DNA binding, often indicated by an increase in DNA melting temperature (ΔTm), is directly influenced by structural modifications to the naphthalimide core and its attached side chains. For instance, carborane-modified 1,8-naphthalimides, including analogs of this compound, have shown strong interaction with calf-thymus DNA (ct-DNA), with significant increases in ΔTm values suggesting an intercalative binding mode. man.poznan.pltandfonline.comnih.govmdpi.comresearchgate.netresearchgate.netnih.gov Compared to unmodified this compound (ΔTm = 6.50 °C), certain 4-carboranyl-1,8-naphthalimide conjugates exhibited higher ΔTm values, ranging from 7.67 °C to 12.33 °C, further supporting their intercalation with DNA. man.poznan.plnih.gov The presence and position of the carborane cluster, as well as the nature of the linker connecting it to the naphthalimide moiety, have been shown to influence the strength and specificity of DNA interaction. man.poznan.pltandfonline.comnih.govmdpi.comresearchgate.netresearchgate.netnih.gov

Data from thermal denaturation experiments illustrating the impact of structural modifications on DNA binding affinity:

| Compound Type | Structural Modification | ΔTm (°C) (ct-DNA) | Binding Mode Suggested | Source |

| This compound | Unmodified | 6.50 | Intercalation | man.poznan.plnih.gov |

| 4-carboranyl-1,8-naphthalimides | Various carborane and linker types | 7.67 – 12.33 | Intercalation | man.poznan.plnih.govnih.gov |

| N-imide carborane-1,8-naphthalimides | Carborane at N-imide position | Not specified (weak) | Other types of interaction mdpi.com | mdpi.com |

These findings highlight the importance of the naphthalimide scaffold for intercalation and demonstrate that appended groups, such as carborane clusters, can modulate the efficacy of this interaction.

Impact of Naphthalimide Substituents on Target Enzyme Inhibition Profiles

1,8-Naphthalimide derivatives are known to exert their antitumor activity, in part, through the inhibition of enzymes crucial for DNA replication and repair, such as topoisomerase I and II (Topo I and Topo II). mdpi.comnih.gov The interaction with these enzymes often involves the intercalation of the naphthalimide core into DNA, which then interferes with the enzyme's function in managing DNA topology. mdpi.comnih.gov

The nature and position of substituents on the naphthalimide ring significantly influence the potency and selectivity of enzyme inhibition. While the naphthalimide core provides the basis for interaction, modifications can alter the binding affinity to the enzyme or the DNA-enzyme complex. Studies on carborane-modified naphthalimides, including those analogous to this compound, have investigated their ability to inhibit Topo II. tandfonline.commdpi.comresearchgate.netnih.govresearchgate.net Interestingly, despite showing strong DNA intercalation, some of these carborane conjugates were found to be weak Topo II inhibitors. tandfonline.commdpi.comresearchgate.netnih.govresearchgate.net This suggests that the integration of the carborane cluster and the specific linker structure can decouple or modify the relationship between DNA binding and Topo II inhibition observed in other naphthalimide derivatives.

Previous research has indicated that specific substituent types on the naphthalic ring, such as 3-amino-, 3-nitro-, and 3-methoxy groups, can influence cytotoxicity, which is often linked to the ability to inhibit enzymes like topoisomerases. nih.gov While the direct correlation between specific naphthalimide substituents (beyond the carborane and linker in the discussed analogs) and enzyme inhibition profiles of this compound itself is not extensively detailed in the provided snippets, the broader context of naphthalimide SAR indicates that such modifications are critical determinants of enzyme inhibitory activity.

Analysis of Carborane Cluster Integration on Biological Activity and DNA Interaction Specificity

The integration of carborane clusters into the structure of naphthalimide derivatives, including this compound analogs, represents a significant structural modification with profound effects on biological activity and DNA interaction. man.poznan.pltandfonline.comnih.govmdpi.comman.poznan.plmdpi.comresearchgate.netresearchgate.netnih.govresearchgate.net Carboranes are unique three-dimensional pharmacophores with distinct physicochemical properties, including tunable lipophilicity and the ability to engage in specific noncovalent interactions. nih.gov

Studies have shown that the type of carborane cluster (e.g., ortho- or meta-carborane), its attachment site to the naphthalimide core (e.g., position 3, 4, or N-imide), and the structure of the linker connecting the carborane to the naphthalimide all play crucial roles in modulating the biological activity and DNA interaction specificity of these conjugates. tandfonline.comnih.govmdpi.comman.poznan.plmdpi.comresearchgate.netresearchgate.netnih.gov For example, this compound analogs modified with ortho-carborane at position 3 were found to be more cytotoxic than those with meta-carborane at the same position. mdpi.com Similarly, the attachment site of the carborane cluster has been shown to influence the cell cycle arrest profile induced by these compounds. nih.govmdpi.com

The carborane cluster can influence DNA interaction beyond simple intercalation, potentially affecting groove binding or altering the compound's electrostatic interactions with the negatively charged DNA phosphate (B84403) backbone due to the potential for charge delocalization or the introduction of charged species if the carborane is part of a charged moiety. researchgate.net While the primary mode of DNA interaction for many carborane-naphthalimide conjugates appears to be intercalation, the carborane can influence the strength of this interaction and potentially introduce other interaction modes or specificities. man.poznan.pltandfonline.comnih.govmdpi.comman.poznan.plmdpi.comresearchgate.netresearchgate.netnih.gov

Summary of the impact of carborane integration:

| Structural Feature Modifed | Impact on Biological Activity/DNA Interaction | Source |

| Carborane Type (ortho/meta) | Influences cytotoxicity and potentially other biological effects. | nih.govmdpi.comman.poznan.plresearchgate.net |

| Carborane Attachment Site | Affects cytotoxicity, cell cycle arrest, and potentially DNA interaction mode/specificity. | nih.govmdpi.commdpi.comresearchgate.net |

| Linker Structure | Modulates cytotoxicity, DNA binding strength, and other biological activities. | man.poznan.plnih.govmdpi.comnih.gov |

| Carborane as 3D Pharmacophore | Introduces unique spatial and electronic properties influencing target interaction and pharmacokinetic behavior. | nih.gov |

Computational and In Silico Approaches to SAR/SMR Elucidation for this compound Derivatives

Computational and in silico methods play an increasingly important role in understanding the SAR and SMR of complex molecules like this compound and its carborane-modified derivatives. These approaches can complement experimental studies by providing insights into binding modes, interaction energies, and the influence of structural variations at the molecular level.

For carborane-naphthalimide conjugates, including this compound analogs, computational methods such as ligand-based comparative molecular field analysis (CoMFA) have been employed to identify favorable and unfavorable structural modifications for quantitative structure-activity relationship (QSAR) modeling. mdpi.com This allows researchers to predict the activity of new, un synthesized derivatives based on their structural features.

Furthermore, similarity-based assessment of property profiles using techniques like principal component analysis (PCA) has been used to create structure-activity landscapes for these compounds. mdpi.com This helps visualize the relationship between structural similarity and biological activity, identifying regions where small structural changes lead to large changes in activity (activity cliffs) or where activity is smoothly correlated with structure.

Preclinical Mechanistic Studies of Pinafide in Advanced Biological Models

In Vitro Cellular Models for Mechanistic Profiling

In vitro studies using established human cancer cell lines are fundamental for the initial characterization of a compound's biological activity. For pinafide and its analogs, these models have been instrumental in determining cytotoxicity, mechanisms of cell death, and cellular targets.

Studies in Human Cancer Cell Lines (e.g., HeLa, KB, HepG2)

Much of the in vitro research has focused on newly synthesized analogs of this compound, particularly those conjugated with carborane clusters, rather than the parent compound itself. The human hepatocellular carcinoma cell line, HepG2, has been a primary model for these investigations.

Studies on a series of 4-carboranyl-3-nitro-1,8-naphthalimide derivatives, which are analogs of this compound, demonstrated significant cytotoxic effects on the HepG2 cancer cell line. scielo.sa.cr These compounds were found to inhibit cell growth and induce cell cycle arrest, primarily at the G2/M phase, a characteristic they share with this compound. scielo.sa.crnih.gov Further mechanistic work revealed that these analogs can induce various forms of cell death, including apoptosis, and increase the production of reactive oxygen species (ROS). nih.gov For instance, one of the most promising conjugates, compound 35 (a this compound analog), was shown to be a potent inducer of apoptosis and ROS production in HepG2 cells. nih.gov Similarly, other naphthalimide-carborane conjugates, designed as this compound analogs, were found to promote apoptosis and cause cell cycle arrest at the G0/G1 phase in the HepG2 cell line. researchgate.netnih.gov

In the HeLa human cervical cancer cell line, a this compound analog (compound 30 ) demonstrated the ability to inhibit cell proliferation, arrest the cell cycle in the S phase, and induce ROS production. nih.gov While extensive data on various cell lines for the parent compound are limited in recent literature, the consistent activity of its analogs across different cancer models like HepG2 and HeLa underscores the potential of the naphthalimide scaffold. nih.govresearchgate.netnih.gov

| Compound/Analog | Cell Line | Observed Effect | Key Findings | Reference |

|---|---|---|---|---|

| Carboranyl-1,8-naphthalimide analogs | HepG2 | Cytotoxicity, Cell Cycle Arrest | Inhibited cell growth; caused G2/M phase arrest similar to this compound. | scielo.sa.crnih.gov |

| Naphthalimide-carborane conjugate (Compound 17) | HepG2 | Cytotoxicity, Apoptosis, ROS Production | Exhibited cytotoxicity, activated apoptosis, caused G0/G1 cell cycle arrest, and induced ROS. | researchgate.netnih.gov |

| This compound analog (Compound 30) | HeLa | Cell Cycle Arrest, ROS Production | Arrested cell cycle in the S phase and induced reactive oxygen species. | nih.gov |

| This compound analog (Compound 9) | HepG2 | Cytotoxicity | Demonstrated the highest cytotoxicity among a series of analogs with an IC50 value of 3.10 µM. | nih.gov |

Investigation of Selective Biological Activity in Different Cell Phenotypes

A critical aspect of preclinical profiling is determining a compound's selectivity—its ability to preferentially target cancer cells over normal, healthy cells. mdpi.com This is often assessed by comparing the cytotoxicity (IC50 values) in cancer cell lines versus non-cancerous cell lines. scielo.sa.crresearchgate.net

For this compound analogs, studies have begun to explore this selective activity. In one investigation, carborane-1,8-naphthalimide conjugates were evaluated for their effects on the HepG2 cancer cell line and, for comparison, on the normal human lung fibroblast cell line, MRC-5. scielo.sa.cr The findings revealed that certain conjugates caused lysosomal membrane permeabilization specifically in the HepG2 cancer cells but not in the normal MRC-5 cells, suggesting a degree of cancer-selective action. scielo.sa.cr This differential effect on cellular organelles points to a mechanism that may be exploited for targeted therapy.

The principle of selectivity is based on biochemical and phenotypic differences between cancerous and normal cells, such as altered membrane properties or overexpressed receptors. nih.gov While comprehensive screening of this compound itself across a wide panel of cancer and normal cell phenotypes is not extensively detailed in the available literature, the findings for its analogs provide a strong rationale for their potential as selective anticancer agents. mdpi.com The ability to induce cell death pathways like ferroptosis in cancer cells, as seen with this compound analogs, further highlights mechanisms that may differ based on cell phenotype. scielo.sa.cr

Mechanistic In Vivo Studies in Experimental Animal Models

Following promising in vitro results, mechanistic studies in experimental animal models are essential to validate findings in a more complex physiological context. These studies help to confirm molecular target engagement, evaluate therapeutic efficacy, and explore novel applications. pelagobio.com

Evaluation of Molecular Target Engagement in Preclinical Models of Biological Activity

Confirming that a drug binds to its intended molecular target within a living organism is a crucial step in preclinical development. nih.govscilifelab.se For the 1,8-naphthalimide (B145957) class of compounds, including this compound, the primary proposed mechanism of action is the interaction with DNA. scielo.sa.cr These compounds are generally considered to be DNA intercalators, inserting themselves between the base pairs of the DNA double helix. scielo.sa.crresearchgate.net This interaction can interfere with essential cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. researchgate.net Furthermore, some 1,8-naphthalimide derivatives have been reported to inhibit topoisomerase II, an enzyme critical for resolving DNA topological problems during replication. scielo.sa.cr

While these mechanisms are well-established for the compound class in vitro, specific preclinical studies confirming the in vivo molecular target engagement of this compound are not extensively documented in recent literature. In vivo target engagement can be assessed using various methods, including imaging techniques with radiolabeled compounds or ex vivo analysis of tissues from treated animals to measure direct binding or downstream pharmacodynamic biomarkers. pelagobio.comiaea.orgmdpi.com For this compound analogs, in vitro studies have shown strong interactions with calf thymus DNA (ct-DNA), but these same compounds were found to be weak inhibitors of topoisomerase II, suggesting that their primary in vivo mechanism is likely DNA intercalation. scielo.sa.crnih.gov

Assessment of this compound Analogues for Boron Neutron Capture Therapy (BNCT) in Model Systems

A significant area of preclinical research has been the development of this compound analogues for use in Boron Neutron Capture Therapy (BNCT), a binary cancer treatment. thno.orgresearchgate.net BNCT requires the selective accumulation of a boron-containing agent (specifically, the 10B isotope) in tumor cells. ehu.eus When the tumor is irradiated with a beam of low-energy neutrons, the captured neutrons cause the 10B atoms to split into high-energy alpha particles and lithium-7 nuclei, which kill the cancer cell from within. thno.orgehu.eus

Researchers have synthesized novel this compound analogs by attaching boron clusters, such as carboranes, to the 1,8-naphthalimide scaffold. nih.govnih.govnih.gov The rationale is to combine the DNA-intercalating properties of the naphthalimide structure, which helps target the compound to the cell nucleus, with the neutron-capturing capability of the boron cluster. nih.gov

Preclinical assessment of these conjugates in animal tumor models is a critical step to evaluate their suitability for BNCT. frontiersin.org Such studies typically involve measuring the biodistribution of the boronated compound to determine its concentration in the tumor relative to surrounding normal tissues and blood (tumor-to-normal tissue ratio). nih.govnih.gov A high tumor-to-normal tissue ratio is essential for the efficacy and safety of BNCT. While specific in vivo efficacy data for this compound-carborane conjugates are part of ongoing research, the successful synthesis and promising in vitro activity of these compounds have established them as strong candidates for further preclinical BNCT studies. nih.govresearchgate.netmdpi.com

Mechanistic Insights into this compound's Effects on Retinal Ganglion Cell Survival and Neuroinflammatory Pathways in Glaucoma Models

Glaucoma is a neurodegenerative disease characterized by the progressive loss of retinal ganglion cells (RGCs) and their axons, leading to irreversible vision loss. nih.govmdpi.com A key risk factor is elevated intraocular pressure (IOP), and research in various animal models of glaucoma focuses on understanding the molecular pathways of RGC death and identifying neuroprotective strategies. nih.gov Major pathways implicated in RGC degeneration include neurotrophic factor deprivation, excitotoxicity, oxidative stress, and neuroinflammation. mdpi.com

Therapeutic strategies being investigated in preclinical glaucoma models often involve the administration of neurotrophic factors like brain-derived neurotrophic factor (BDNF) to promote RGC survival. However, based on a thorough review of the available scientific literature, there are no specific preclinical studies that have investigated the mechanistic effects of this compound or its analogs on retinal ganglion cell survival or neuroinflammatory pathways within the context of glaucoma models. This particular application appears to be outside the scope of the current research focus for this class of compounds, which is primarily centered on their anticancer properties.

Advanced Analytical and Bioanalytical Methodologies for Pinafide Research

Quantification and Detection of Pinafide in Biological Matrices for Mechanistic Research

Accurate quantification and detection of this compound in biological matrices are fundamental for understanding its distribution, metabolism, and target engagement. Biological matrices, such as blood, plasma, urine, and tissue samples, present significant challenges due to their complexity and potential for matrix effects, which can interfere with the accurate measurement of analytes researchgate.netchromatographyonline.comcuni.cz. Bioanalytical method validation is critical to ensure the reliability of quantitative data obtained from biological samples nih.govloesungsfabrik.de.

Application of Chromatographic Techniques (e.g., HPLC-MS)

Chromatographic techniques, particularly High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), are widely employed for the quantification of pharmaceutical compounds, including this compound, in biological matrices researchgate.netcuni.czspectroscopyonline.com. LC-MS/MS (tandem mass spectrometry) is considered a gold standard for measuring analytes in biomatrices due to its high sensitivity and selectivity nih.gov.

HPLC separates the components of a complex biological sample based on their physicochemical properties before they are introduced into the mass spectrometer. The mass spectrometer then detects and quantifies the target analyte based on its mass-to-charge ratio. This hyphenated technique offers several advantages for this compound research, including high sensitivity for detecting low concentrations of the compound, specificity to differentiate this compound from endogenous compounds and metabolites, and the ability to handle complex biological samples researchgate.netchromatographyonline.comspectroscopyonline.com.

Optimization strategies for HPLC-MS methods in biological matrices often involve careful sample preparation techniques, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, to clean up the sample and reduce matrix effects researchgate.netchromatographyonline.com. The choice of chromatographic column and mobile phase can be optimized based on the chemical properties of this compound to achieve efficient separation researchgate.netchromatographyonline.com.

Spectroscopic Methods for Real-Time Interaction Monitoring (e.g., Fluorescence, SPR)

Spectroscopic methods provide valuable tools for monitoring the real-time interactions of this compound with biological molecules, offering insights into binding kinetics and affinity. Techniques such as fluorescence spectroscopy and Surface Plasmon Resonance (SPR) are particularly useful for these studies numberanalytics.comfz-juelich.demdpi.com.

Fluorescence spectroscopy involves the measurement of fluorescence signals from a molecule. If this compound or its molecular partner is fluorescent or can be labeled with a fluorescent probe, changes in fluorescence intensity, polarization, or lifetime upon binding can be monitored to study interactions. mdpi.com Fluorescence correlation spectroscopy (FCS) is another fluorescence-based method used to analyze the interaction of molecules fz-juelich.de.

Surface Plasmon Resonance (SPR) is an optical technique that enables the detection and characterization of binding events between biological molecules in real-time without the need for labels numberanalytics.comfz-juelich.demdpi.com. SPR measures changes in refractive index near a sensor surface, which occur when a molecule, such as this compound, binds to a ligand immobilized on the surface numberanalytics.commdpi.com. This allows for the determination of binding kinetics (association and dissociation rates) and affinity constants numberanalytics.commdpi.com. SPR is capable of analyzing various biological fluids and tissue matrices and can monitor association-dissociation processes in real-time mdpi.com. SPR-enhanced fluorescence spectroscopy combines the sensitivity of SPR with fluorescence detection, enabling the study of optical properties of materials with high sensitivity numberanalytics.comjakubdostalek.cz.

While direct examples of this compound interaction monitoring using these specific spectroscopic methods were not found, the principles and applications of fluorescence and SPR in studying biomolecular interactions are well-documented and applicable to research involving this compound and its potential targets numberanalytics.comfz-juelich.demdpi.comjakubdostalek.cz.

High-Throughput Screening Methodologies for Identifying this compound's Molecular Partners

Identifying the molecular partners of this compound is crucial for elucidating its mechanism of action. High-Throughput Screening (HTS) methodologies are powerful approaches that allow for the rapid screening of large libraries of potential targets or compounds to identify interactions with this compound syngeneintl.commedinadiscovery.com.

HTS typically involves miniaturized assays performed in multi-well plates, coupled with automated liquid handling and detection systems syngeneintl.commedinadiscovery.com. These assays can be biochemical, biophysical, or cell-based syngeneintl.commedinadiscovery.com. For identifying molecular partners, HTS can be designed to screen libraries of proteins, DNA, or other biomolecules for binding or functional interactions with this compound.

Techniques used in HTS for identifying molecular partners can include:

Binding Assays: Utilizing methods like SPR, fluorescence polarization, or AlphaLISA to detect direct binding events between this compound and potential targets numberanalytics.commoleculardevices.com.

Activity Assays: If this compound is hypothesized to modulate the activity of an enzyme or other protein, HTS can screen for changes in activity in the presence of this compound moleculardevices.com.

Phenotypic Screening: Screening for cellular responses or changes induced by this compound, which can indirectly point to its molecular targets medinadiscovery.com.

The development of HTS assays for identifying this compound's molecular partners would involve immobilizing this compound or a potential partner on a solid surface or in a well, and then screening a library of potential interacting molecules. Detection methods would depend on the nature of the interaction being studied and the properties of the molecules involved syngeneintl.commedinadiscovery.com.

While specific HTS studies identifying this compound's molecular partners were not found in the provided search results, the general principles and technologies for HTS in drug discovery and target identification are directly relevant syngeneintl.commedinadiscovery.commoleculardevices.comepsilon-mol.co.jpepo.org.

Advanced Cell-Based Assays for Pathway Interrogation and Phenotypic Screening (e.g., Luciferase Reporter Assays, DARTS Assays)

Cell-based assays are indispensable for understanding the cellular effects of this compound, including the pathways it modulates and the phenotypic outcomes of its activity. These assays are performed in live cells, providing a more physiologically relevant context compared to in vitro biochemical assays.

Luciferase Reporter Assays: These assays are widely used to monitor gene expression as a readout of pathway activation or inhibition nih.govfrontiersin.orgnih.govpromega.com. A luciferase reporter gene is placed under the control of a promoter or response element that is sensitive to the activity of a specific signaling pathway. When the pathway is activated, luciferase is expressed, and its activity can be measured by adding a luminescent substrate nih.govfrontiersin.orgnih.govpromega.com. The resulting luminescence signal is proportional to the level of pathway activity.

For this compound research, luciferase reporter assays could be designed to investigate its effects on various signaling pathways. For example, if this compound is thought to affect a pathway that regulates the transcription of a specific gene, a reporter construct containing the promoter of that gene linked to luciferase could be used frontiersin.org. Changes in luciferase activity in cells treated with this compound would indicate that the compound modulates that pathway. Luciferase reporter assays are amenable to high-throughput screening formats, allowing for the testing of this compound in various cell lines or against multiple pathway reporters nih.govfrontiersin.orgnih.gov.

DARTS Assays (Drug Affinity Responsive Target Stability): DARTS is a technique used to identify drug targets in cells. It is based on the principle that when a small molecule drug binds to its target protein, it can stabilize the protein against protease degradation. In a typical DARTS experiment, cell lysates are treated with the drug (this compound, in this case) and then subjected to protease digestion. Proteins that are bound by the drug will be protected from digestion and can be detected by Western blot or mass spectrometry.

While specific applications of DARTS for this compound were not found, this method could be applied to identify proteins in cellular lysates that directly bind to this compound. By comparing the protease digestion patterns of proteins in the presence and absence of this compound, potential target proteins can be identified.

Other advanced cell-based assays relevant to this compound research could include:

Phenotypic Screening: Assays that measure specific cellular responses, such as cell proliferation, migration, apoptosis, or differentiation, in response to this compound treatment medinadiscovery.com.

High-Content Imaging: Automated microscopy combined with image analysis to measure multiple parameters in individual cells treated with this compound, providing detailed information on cellular morphology, protein localization, and organelle function.

These advanced cell-based assays provide crucial tools for understanding how this compound impacts cellular function and identifying the specific pathways and targets responsible for its observed biological effects.

Theoretical and Computational Chemistry Applied to Pinafide Research

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (such as Pinafide) when bound to a protein or other biological target. This method helps to understand the potential binding modes, affinities, and key interactions between the molecule and its target. Ligand-protein interaction simulations build upon docking by exploring the dynamic nature of these complexes.

Studies involving this compound analogs and related naphthalimide derivatives have utilized molecular docking to investigate their interactions with biological targets, such as DNA and enzymes like DNA ligase A from Mycobacterium tuberculosis. nih.govx-mol.net Molecular docking simulations can help to elucidate the behavior of small molecules in the binding site of target proteins. cimap.res.in The process typically involves predicting the ligand's conformation, position, and orientation within the binding site and assessing the binding affinity. cimap.res.in

For example, molecular docking simulations were used in a study investigating naphthalimides as potential inhibitors of bacterial DNA ligases. nih.gov This approach contributed to the identification of effective agents like this compound and Mitonafide (B1676607) that inhibited the activity of M. tuberculosis NAD+-dependent DNA ligase A. nih.gov

Molecular docking can provide valuable initial insights into potential interactions, but it is often complemented by more dynamic methods like molecular dynamics simulations for a comprehensive understanding of the binding process and complex stability. mdpi.comnih.gov

Molecular Dynamics Simulations of this compound-Biomolecule Complexes (e.g., DNA, Enzymes)

Molecular Dynamics (MD) simulations are powerful computational tools that simulate the physical movements of atoms and molecules over time. These simulations provide dynamic insights into the behavior and stability of molecular systems, including complexes formed between this compound and biomolecules like DNA or enzymes.

MD simulations have been employed in studies involving this compound analogs and other naphthalimide derivatives to investigate their interactions with DNA. researchgate.netmdpi.com These simulations can help to understand the nature of DNA binding, such as intercalation, and the resulting conformational changes in the DNA structure. mdpi.com For instance, studies on carboranyl-1,8-naphthalimide derivatives, including this compound analogs, used MD simulations to examine their DNA-binding properties. mdpi.comnih.gov

MD simulations are crucial for understanding the dynamic aspects of ligand-biomolecule interactions, providing information beyond the static view offered by molecular docking. cimap.res.inmdpi.com They can reveal details about the stability of the complex, the flexibility of the biomolecule and ligand, and the specific interactions that are maintained over time, such as hydrogen bonds. mdpi.com While no specific detailed data tables from MD simulations of this compound complexes were found in the provided search results, the general application of MD in studying DNA and protein interactions with small molecules is well-established. nih.govsu.semdpi.comwesleyan.edunih.gov

Quantum Mechanical and Hybrid QM/MM Calculations for Electronic Structure and Reactivity

Quantum Mechanical (QM) calculations provide a highly accurate description of the electronic structure and properties of molecules. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods combine the accuracy of QM for a specific region of interest (e.g., the active site of an enzyme interacting with a ligand) with the computational efficiency of MM for the rest of the system (e.g., the surrounding protein and solvent). wikipedia.orgprace-ri.eu These methods are essential for studying chemical reactions and processes that involve changes in electronic structure, such as bond breaking or formation, and for accurately describing interactions like charge transfer.

While direct mentions of specific QM or QM/MM calculations performed on this compound in the provided search results are limited, these methods are generally applied in computational studies of drug-biomolecule interactions to gain a deeper understanding of the electronic factors governing binding and reactivity. rsc.org QM/MM calculations are particularly useful for studying complex biological systems where a purely QM approach would be computationally prohibitive. wikipedia.orgbonvinlab.org They allow for the investigation of the electronic structure of the ligand and the active site, providing insights into the nature of the chemical interactions, such as covalent or non-covalent bonds, and potential reaction mechanisms. rsc.org The computational load of QM/MM calculations is often dominated by the size of the QM part, which should be carefully selected to include the chemically relevant regions. bonvinlab.org

In Silico Prediction of Biochemical Pathways and Molecular Targets Affected by this compound

In silico methods can be used to predict the biochemical pathways and molecular targets that a compound like this compound might affect. These predictions are often based on the compound's chemical structure and its similarity to molecules known to interact with specific pathways or targets.

While no specific in silico predictions of biochemical pathways directly affected by this compound were detailed in the search results, the broader concept of using computational methods to predict and analyze biochemical pathways is a significant area of research. researchgate.netmdpi.comfrontiersin.orgnih.gov These methods involve modeling chemical reaction networks and can help in understanding cellular functioning and identifying potential drug targets. researchgate.netfrontiersin.org

Regarding molecular targets, in silico approaches, including virtual screening and target prediction algorithms, can suggest potential proteins or biomolecules that this compound might bind to or interact with. nih.govnews-medical.net For instance, studies have used in silico methods to identify potential inhibitors of enzymes like DNA ligase A, which is a known target for some naphthalimide derivatives including this compound. nih.gov In silico target prediction can leverage various data sources, including chemical libraries and biological databases, to infer potential interactions based on structural or functional similarities. nih.gov

Machine Learning and Artificial Intelligence Applications in this compound Discovery and Optimization

Machine Learning (ML) and Artificial Intelligence (AI) are increasingly being applied in various stages of drug discovery and optimization, including the study of compounds like this compound. These techniques can analyze large datasets to identify patterns, build predictive models, and optimize molecular properties. news-medical.netijsrtjournal.comnih.govmdpi.comnih.govmdpi.comyoutube.commanning.com

While specific applications of ML and AI solely focused on this compound discovery and optimization were not explicitly detailed in the provided search results, the broader impact of these technologies on drug research is evident. AI and ML can be used for tasks such as predicting drug-target interactions, optimizing molecular structures for desired properties (e.g., binding affinity, selectivity), and screening large chemical libraries to identify potential lead compounds or analogs of existing drugs like this compound. nih.govnews-medical.netnih.govnih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling, which often employs ML techniques, correlates chemical structures with biological activity and can be used to design molecules with improved properties. youtube.comacs.orgresearchgate.net AI algorithms can examine and refine drug candidates by considering various factors, facilitating the development of pioneering drug candidates. ijsrtjournal.com The integration of AI and big data has led to computational pharmaceutics, which utilizes ML to analyze data and predict drug behavior. ijsrtjournal.com

The application of AI and ML in drug discovery aims to enhance efficiency, accuracy, and speed, potentially accelerating the identification and optimization of compounds like this compound. news-medical.netnih.govmdpi.com

Historical Perspective of Pinafide S Contribution to Basic Biomedical Discovery

Pinafide's Role in Advancing Understanding of Naphthalimide Biological Activity

This compound is a derivative of 1,8-naphthalimide (B145957), a class of compounds known for their diverse biological properties, including antitumor, anti-inflammatory, and antiviral activities. researchgate.netmdpi.com The naphthalimide core itself is a planar structure that can interact with DNA. researchgate.net Early investigations into naphthalimides identified compounds like mitonafide (B1676607) and amonafide (B1665376) as having significant antitumor activity, often attributed to their ability to bind to DNA via intercalation. researchgate.netnih.govresearchgate.netmdpi.com

This compound's study contributed to the understanding of naphthalimide biological activity by demonstrating that this structural class could exert effects through interaction with DNA. It was shown to exhibit strong cytostatic activity against certain cell lines and was found to block cell growth by inhibiting DNA and RNA synthesis. hodoodo.com Crucially, research demonstrated that this compound binds to double-helical DNA by intercalation. hodoodo.com This finding reinforced the significance of DNA interaction as a key mechanism for the biological activity observed in naphthalimide derivatives. Studies comparing this compound analogs with modifications, such as the addition of carborane clusters, have further illuminated how structural changes to the naphthalimide core and appended groups influence DNA binding affinity and biological outcomes like cytotoxicity and cell cycle arrest. mdpi.commdpi.comnih.gov

Evolution of Research Focus from Broad Biological Effects to Specific Molecular Mechanisms

Initial research on compounds like this compound often began with observations of their broad biological effects, such as cytotoxicity or inhibition of cell growth. hodoodo.com this compound, for instance, was noted for its cytostatic activity and its inhibitory effect on DNA and RNA synthesis. hodoodo.com The evolution of research then moved towards elucidating the specific molecular mechanisms responsible for these observed effects.

For this compound, this evolution involved identifying DNA intercalation as a primary mode of action. hodoodo.com Subsequent research delved deeper, investigating how this intercalation impacts cellular processes at a molecular level. Studies explored its interaction with specific enzymes involved in DNA metabolism, such as DNA ligases. For example, this compound was shown to inhibit the activity of M. tuberculosis NAD⁺-dependent DNA ligase A. mdpi.comhodoodo.com Furthermore, chemical screening identified this compound as an inhibitor of B-Myb transcriptional activity in luciferase assays, indicating an impact on gene regulation pathways. hodoodo.comnih.gov This progression from observing general effects like growth inhibition to pinpointing specific molecular targets and interactions exemplifies the evolution of biomedical research in this area, with this compound serving as an early compound subjected to such detailed mechanistic investigation.

This compound as a Precedent for the Development of Novel DNA-Intercalating Agents

The discovery and characterization of compounds like this compound as DNA-intercalating agents played a significant role in establishing DNA intercalation as a viable strategy for the design of novel therapeutic agents. The understanding that planar aromatic structures could insert themselves between DNA base pairs, thereby disrupting essential cellular processes like replication and transcription, paved the way for the deliberate synthesis and evaluation of numerous other intercalating compounds. nih.govbenthamdirect.comacs.orgresearchgate.netusp.br

This compound, alongside other early naphthalimide intercalators like mitonafide and amonafide, served as precedents that demonstrated the potential of the naphthalimide scaffold for DNA binding and associated biological activity. nih.govresearchgate.netmdpi.comresearchgate.net This encouraged further structural modifications of the naphthalimide core and the attachment of various side chains to optimize DNA binding affinity, specificity, and downstream biological effects. The ongoing research into naphthalimide derivatives, including those incorporating elements like carboranes to modulate their interaction with DNA and cellular targets, highlights the lasting influence of early compounds like this compound in driving the development of novel DNA-interactive agents for various biomedical applications. mdpi.commdpi.comnih.govnih.govresearchgate.net

Future Directions and Emerging Avenues in Pinafide Research

Elucidating Novel Molecular Targets and Signalling Pathways of Pinafide

Current understanding suggests this compound's primary mechanism involves intercalation with double-helical DNA. targetmol.com However, the full spectrum of its molecular targets and the intricate signaling pathways it influences are not yet completely understood. Future research should focus on employing advanced techniques to identify additional proteins, enzymes, or nucleic acid structures that this compound interacts with. This could involve proteomic screens, target validation studies, and unbiased approaches to map its cellular binding partners. Furthermore, investigating the downstream effects of these interactions on various cellular signaling cascades, such as those involved in cell cycle regulation, apoptosis, and cellular stress responses, is crucial. For instance, some naphthalimide derivatives have been shown to induce cell cycle arrest at specific phases and promote apoptosis. researchgate.netmdpi.com Understanding how this compound modulates these pathways at a molecular level will provide critical insights into its biological activities and potential therapeutic applications. Research into novel molecular targets for pain control and the complexity of signaling pathways in various biological contexts highlights the potential for discovering previously unknown interactions for compounds like this compound. frontiersin.orgsignalingpathways.orgnih.govnih.gov

Rational Design of Next-Generation this compound Derivatives with Enhanced Mechanistic Specificity

The development of this compound derivatives with improved properties hinges on a rational design approach informed by detailed mechanistic insights. google.comepo.org While some naphthalimide derivatives have shown comparable or enhanced antitumor activities compared to existing compounds like Amonafide (B1665376), further optimization is needed. researchgate.net Future research should leverage structural activity relationship (SAR) studies and computational modeling to design derivatives with enhanced binding affinity to specific targets, improved cellular uptake, or altered pharmacokinetic profiles. For example, studies on carborane-modified naphthalimide derivatives, including this compound analogs, have explored modifications to the naphthalimide core and linkers to influence cytotoxicity and DNA binding. mdpi.commdpi.com

Data from studies on naphthalimide derivatives highlight the variability in cytotoxic activity based on structural modifications:

| Compound Class | Modification Location | Example IC₅₀ (HepG2 cells) | Reference Standard |

| Carboranyl-1,8-naphthalimides | Position 3 | 3.10 µM (Compound 9) | This compound, Mitonafide (B1676607) mdpi.com |

| Carboranyl-1,8-naphthalimides | Position 4 | 3.12–30.87 µM (Conjugates 54–61) | Mitonafide, this compound mdpi.com |

| Naphthalic anhydrides | Modified | 28.65–71.19 µM | Not specified mdpi.com |

Future design efforts should aim to create derivatives with enhanced mechanistic specificity, potentially targeting particular pathways or molecular interactions identified in section 9.1, while minimizing off-target effects. researchgate.net The integration of computational and experimental strategies is valuable in identifying and developing novel promising compounds. researchgate.net

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding of this compound Action

A comprehensive understanding of this compound's mechanism of action requires the integration of multi-omics data. nih.govresearchgate.netquanticate.com Future research should move beyond examining single molecular layers and integrate data from genomics, transcriptomics, proteomics, and metabolomics in cells or organisms treated with this compound. This approach can reveal complex interactions and system-wide responses to the compound. Analyzing changes in gene expression, protein profiles, and metabolic pathways can provide a holistic view of how this compound affects cellular processes. nih.govquanticate.com Challenges exist in handling and interpreting vast, heterogeneous multi-omics data, necessitating advanced computational methods and data integration techniques. quanticate.comuv.es However, successful integration can lead to the identification of novel biomarkers and a deeper understanding of the molecular circuits influenced by this compound. nih.govuv.esmdpi.com

Exploration of this compound's Potential in Novel Biological Contexts Based on Mechanistic Insights

Mechanistic insights gained from the research areas above can inform the exploration of this compound's potential in novel biological contexts. If this compound is found to significantly impact specific signaling pathways or molecular targets involved in other diseases or conditions, it could be investigated for those applications. For example, if its interaction with a particular protein is found to be relevant in a neurodegenerative disease model, its efficacy could be tested in that context. Similarly, understanding its effects on specific cellular processes might reveal potential in areas beyond its initially characterized activities. Identifying research gaps in existing knowledge is crucial for exploring these novel applications. phdassistance.comahrq.govresearchgate.net

Methodological Advancements in this compound Research: Harnessing New Technologies for Mechanistic Studies

Advancements in research methodologies and technologies offer exciting opportunities to deepen the understanding of this compound's mechanisms. nih.govnih.govnih.gov Future studies could utilize advanced spectroscopic techniques, high-resolution imaging, and single-molecule approaches to visualize and characterize this compound's interactions with its targets in real-time. The application of cutting-edge technologies, such as advanced mass spectrometry for proteomic analysis or next-generation sequencing for detailed transcriptomic profiling, can provide unprecedented detail. quanticate.com Furthermore, the use of gene editing technologies like CRISPR-Cas9 could help validate the roles of specific genes or pathways identified in multi-omics studies as being influenced by this compound. signalingpathways.org Biosensor technology also offers unique potential for rapid detection and fundamental studies of biological conditions, which could be adapted for this compound research. mdpi.com Methodological synergy from combining different techniques can enable robust spatiotemporal mapping and mechanism discovery. nih.gov

Q & A

Q. What are the foundational physicochemical properties of Pinafide critical for experimental design?

Methodological Answer: Begin with characterizing solubility, stability (pH/temperature dependence), and spectroscopic profiles (e.g., NMR, FTIR) to establish baseline parameters. Use controlled degradation studies under varied conditions to assess stability . Computational tools (e.g., molecular dynamics simulations) can predict interactions with solvents or biological targets. Document protocols using standardized IUPAC guidelines to ensure reproducibility .

Q. How should researchers design initial in vitro assays to evaluate this compound’s bioactivity?

Methodological Answer: Prioritize dose-response experiments to determine IC50/EC50 values. Include positive/negative controls (e.g., known inhibitors/placebos) and validate assay conditions (e.g., cell line viability, incubation time). Use triplicate measurements and statistical tests (e.g., ANOVA) to minimize variability. Reference established frameworks like FINER (Feasible, Novel, Ethical, Relevant) to align objectives with ethical and practical constraints .

Q. What are the best practices for synthesizing and purifying this compound in laboratory settings?

Methodological Answer: Follow peer-reviewed synthetic routes, optimizing reaction conditions (e.g., catalysts, temperature) via Design of Experiments (DoE). Use HPLC or GC-MS for purity validation (>95%). Report yields, side products, and purification steps (e.g., column chromatography gradients) in detail to aid replication .

Advanced Research Questions

Q. How can contradictory results in this compound’s mechanism of action be systematically resolved?

Methodological Answer: Conduct a meta-analysis of existing studies to identify variables causing discrepancies (e.g., assay types, concentrations). Replicate key experiments under standardized conditions, using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays). Apply Bradford Hill criteria to assess causality and confounding factors .

Example Data Comparison Table :

| Study | Assay Type | Concentration Range | Key Finding | Confounding Factor |

|---|---|---|---|---|

| A (2023) | Enzymatic | 1–100 µM | Inhibition at >50 µM | Serum interference |

| B (2024) | SPR | 10–500 nM | No binding observed | Low sensitivity |

Q. What methodologies optimize this compound’s selectivity against off-target proteins?

Methodological Answer: Employ proteome-wide profiling (e.g., thermal shift assays) to identify off-target interactions. Use structure-activity relationship (SAR) studies to modify functional groups. Validate selectivity via CRISPR-engineered cell lines lacking the target protein. Apply machine learning models to predict binding pockets .

Q. How should researchers address batch-to-batch variability in this compound’s pharmacological data?

Methodological Answer: Implement Good Laboratory Practices (GLP) for synthesis and storage. Use QC/QA protocols (e.g., NMR lot testing, stability chambers) to standardize batches. Apply mixed-effects statistical models to account for variability in longitudinal studies .

Q. What strategies validate this compound’s efficacy in complex biological systems (e.g., organoids, in vivo models)?

Methodological Answer: Use multi-omics approaches (transcriptomics, metabolomics) to correlate in vitro findings with in vivo outcomes. Establish pharmacokinetic/pharmacodynamic (PK/PD) models to refine dosing regimens. Reference PICOT (Population, Intervention, Comparison, Outcome, Time) frameworks to structure preclinical trials .

Methodological and Data Integrity Considerations

Q. How can researchers ensure data reproducibility when studying this compound?

Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management. Share raw datasets, code, and protocols via repositories like Zenodo. Use blinded analysis and independent validation cohorts to mitigate bias .

Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound studies?

Methodological Answer: Apply non-parametric tests (e.g., Kruskal-Wallis) or curve-fitting models (e.g., Hill equation). Use bootstrapping to estimate confidence intervals for EC50 values. Report effect sizes and power analysis to justify sample sizes .

Q. How should conflicting hypotheses about this compound’s metabolic pathways be evaluated?

Methodological Answer: Combine in vitro hepatocyte assays with in vivo tracer studies (e.g., radiolabeled this compound). Use LC-MS/MS to identify metabolites and compare results across species. Apply Systems Biology Markup Language (SBML) models to simulate metabolic networks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.